Welcome to the BenchChem Online Store!
molecular formula C10H15N B2392417 tert-Butylbis(prop-2-yn-1-yl)amine CAS No. 10542-54-8

tert-Butylbis(prop-2-yn-1-yl)amine

Cat. No. B2392417
M. Wt: 149.237
InChI Key: ZWXUSVRNZRQVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04497727

Procedure details

A mixture of 0.15 mole of t-butylamine, 0.35 mole of anhydrous, powdered potassium carbonate and 250 moles of ether was stirred mechanically and 0.25 mole of propargylbromide was added dropwise. The mixture was refluxed for about 10 hours. Water was added to dissolve the salt. The ether layer was separated and the aqueous layer was extracted twice with ether. The combined ether solution was dried over anhydrous MgSO4. The dipropargyl-t-butylamine produced was distilled at 63°-65° C./20 mm Hg to yield a yellowish liquid in a 45% yield: IR 3300, 3100, 2980 and 2940 cm-1 ; NMR (CDCl3)δ1.10, 2.20 and 3.45.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[C:6](=O)([O-])[O-].[K+].[K+].CCO[CH2:15][CH3:16].[CH2:17](Br)[C:18]#[CH:19]>O>[CH2:17]([N:5]([CH2:6][C:15]#[CH:16])[C:1]([CH3:4])([CH3:3])[CH3:2])[C:18]#[CH:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for about 10 hours
Duration
10 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salt
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether solution was dried over anhydrous MgSO4

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N(C(C)(C)C)CC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.